2-Amino-4,5-dimethylphenol
Overview
Description
2-Amino-4,5-dimethylphenol is an organic compound with the molecular formula C8H11NO . It is also known by other names such as 4,5-Dimethyl-2-aminophenol and 2-Amino-4,5-xylenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups, one amino group, and one hydroxyl group . The InChI string is1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3
. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 137.18 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Polymerization Catalysts
2-Amino-4,5-dimethylphenol and its derivatives play a crucial role in catalyzing polymerization processes. A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 2-aminopyridine, in conjunction with copper(I) chloride for polymerizing 2,6-dimethylphenol. This combination was highly efficient in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), a high-performance engineering plastic, with the 4-aminopyridine/Cu(I) system demonstrating the fastest reaction rate and lowest by-product production (Kim et al., 2018).
Synthesis of Complex Compounds
Research by Guieu et al. (2004) involved using [copper-(N,O-containing ligand)] complexes as catalyst precursors for the oxidative polymerization of 2,6-dimethylphenol, which is key in producing PPE. Their study revealed the significant influence of steric and electronic effects on polymerization rates (Guieu et al., 2004).
Chemical Analysis and Environmental Applications
In the field of environmental science and chemical analysis, compounds similar to this compound are used for various purposes. For instance, Englmaier (1983) utilized 2,4-Dimethylphenol for nitrate analysis in gas-liquid chromatography, demonstrating its utility in analytical chemistry (Englmaier, 1983). Similarly, Ji et al. (2019) explored the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum, highlighting its potential in bioremediation of contaminated environments (Ji et al., 2019).
Medicinal Chemistry
This compound derivatives have also been explored in medicinal chemistry. Luetjens et al. (2003) synthesized 2-amino-3-aroylthiophenes, which are structurally related and act as allosteric enhancers at the A(1) adenosine receptor, demonstrating potential in pharmacology (Luetjens et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Amino-4,5-dimethylphenol is a compound that exhibits anticancer activity . It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo .
Mode of Action
It is believed that this compound may act as a nucleophile in reverse Michael addition reactions . This suggests that the compound could interact with its targets by donating an electron pair to form a covalent bond.
Biochemical Pathways
Given its anticancer activity, it is likely that it impacts pathways related to cell proliferation and survival .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell proliferation . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to a decrease in the number of cancer cells.
Properties
IUPAC Name |
2-amino-4,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEASLLCHQHBBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064422 | |
Record name | 2-Amino-4,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-41-2 | |
Record name | 2-Amino-4,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6623-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,5-dimethylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-amino-4,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4,5-DIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6076375ZIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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